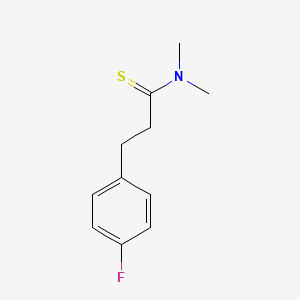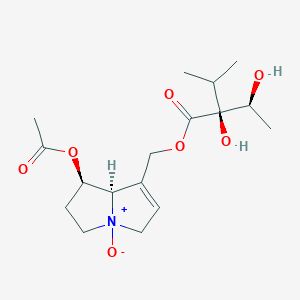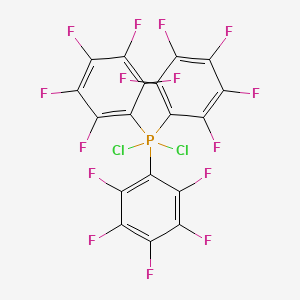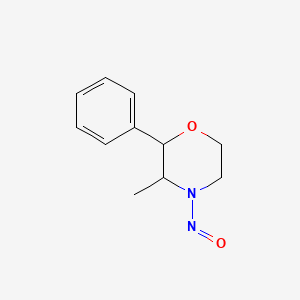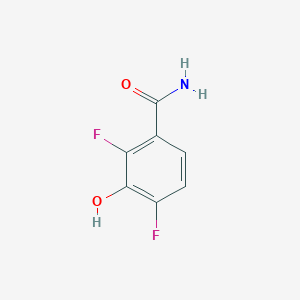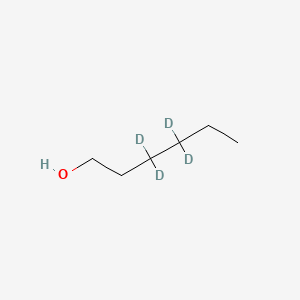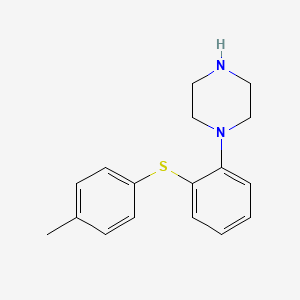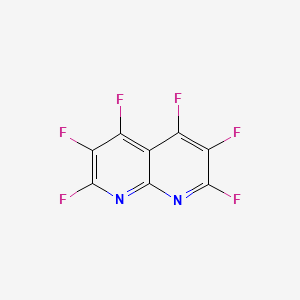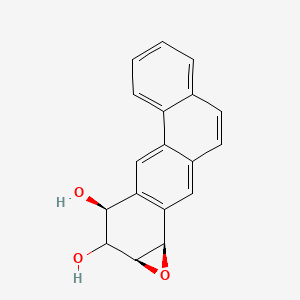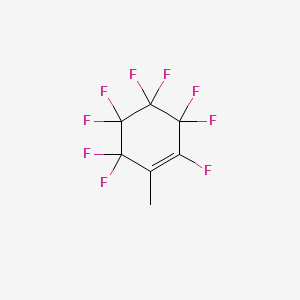
Cyclohexene, 1-methylnonafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 1-methylnonafluoro- is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclohexene ring with a methyl group and nine fluorine atoms attached
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, 1-methylnonafluoro- can be synthesized through several methodsThe reaction conditions typically involve the use of catalysts such as palladium or platinum and high-pressure hydrogen gas .
Industrial Production Methods
In an industrial setting, the production of cyclohexene, 1-methylnonafluoro- often involves the large-scale hydrogenation of benzene using advanced catalytic systems. The subsequent methylation and fluorination steps are carried out in specialized reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 1-methylnonafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert it back to cyclohexane derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is typically used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include cyclohexanone derivatives, cyclohexane derivatives, and various substituted cyclohexenes .
Scientific Research Applications
Cyclohexene, 1-methylnonafluoro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclohexene, 1-methylnonafluoro- involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes a series of electron transfer steps, leading to the formation of reactive intermediates and final products. The presence of fluorine atoms enhances its reactivity and stability in various chemical environments .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simpler analog without the methyl and fluorine substitutions.
Methylcyclohexene: Contains a methyl group but lacks the extensive fluorination.
Fluorocyclohexene: Contains fluorine atoms but may not have the same degree of substitution.
Uniqueness
Cyclohexene, 1-methylnonafluoro- stands out due to its high degree of fluorination, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Properties
CAS No. |
647-53-0 |
|---|---|
Molecular Formula |
C7H3F9 |
Molecular Weight |
258.08 g/mol |
IUPAC Name |
1,3,3,4,4,5,5,6,6-nonafluoro-2-methylcyclohexene |
InChI |
InChI=1S/C7H3F9/c1-2-3(8)5(11,12)7(15,16)6(13,14)4(2,9)10/h1H3 |
InChI Key |
YFJWYKLLZFEYFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


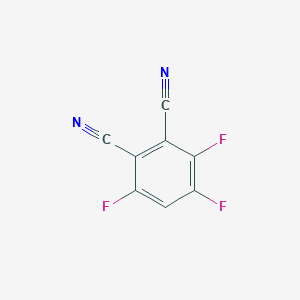

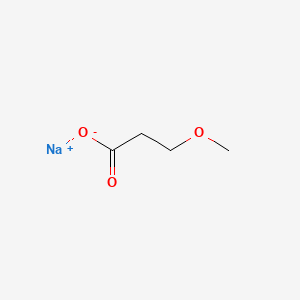

![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
